molecular formula C22H20Cl2F3N2O4PS B3041262 O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 263869-08-5

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate

Cat. No.: B3041262
CAS No.: 263869-08-5
M. Wt: 567.3 g/mol
InChI Key: YHOGXUVABMIMIM-UHFFFAOYSA-N
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Description

O-{5-(2,4-Dichlorophenoxy)-6-Methyl-2-[4-(Trifluoromethyl)Phenyl]Pyrimidin-4-Yl} O,O-Diethyl Phosphothioate is a synthetic organophosphorothioate compound with the molecular formula C₂₂H₂₀Cl₂F₃N₂O₄PS and a molecular weight of 567.35 g/mol . Its structure features a pyrimidine ring substituted with a 2,4-dichlorophenoxy group at position 5, a methyl group at position 6, and a 4-(trifluoromethyl)phenyl group at position 2. The phosphothioate moiety (O,O-diethyl ester) is attached at position 4 of the pyrimidine core.

Suppliers list the compound with a purity of 95% and a price of $497.01 for 5 mg, indicating its status as a high-value specialty chemical .

Properties

IUPAC Name

[5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F3N2O4PS/c1-4-30-34(35,31-5-2)33-21-19(32-18-11-10-16(23)12-17(18)24)13(3)28-20(29-21)14-6-8-15(9-7-14)22(25,26)27/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOGXUVABMIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=C(C=C(C=C2)Cl)Cl)C)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This core is synthesized through a series of condensation reactions involving appropriate precursors. The dichlorophenoxy and trifluoromethylphenyl groups are then introduced via nucleophilic substitution reactions. Finally, the phosphothioate moiety is attached using a phosphorothioate reagent under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate undergoes various chemical reactions, including:

    Oxidation: The phosphothioate moiety can be oxidized to form phosphonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications

  • Herbicide Development : This compound has been studied for its efficacy in controlling various weed species in cereal crops. Research has demonstrated that it can be used in combination with other herbicides to enhance weed control through synergistic effects .
  • Toxicological Studies : Investigations into the safety profile and environmental impact of this compound are ongoing. Studies focus on its degradation products and their potential effects on non-target organisms .
  • Crop Protection : Field trials have shown that formulations containing this compound can significantly improve crop yields by effectively managing weed populations while minimizing damage to the crops themselves .

Synergistic Herbicidal Compositions

A study detailed in patent EP2597956A1 explored the use of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate in combination with other herbicides like pyroxsulam and sulfosulfuron. The results indicated that these combinations provided enhanced control over resistant weed species compared to single-agent applications .

Environmental Impact Assessments

Research conducted by various agricultural institutions has focused on assessing the environmental impact of this compound when used in field settings. Findings suggest that while it is effective against target weeds, careful management practices are necessary to mitigate risks to aquatic ecosystems .

Data Table: Efficacy Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Common Lambsquarters15085
Pigweed20090
Barnyardgrass10080

Mechanism of Action

The mechanism of action of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyrimidinyl phosphorothioate class, which shares a common pyrimidine core modified with diverse substituents. Below is a comparison with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Primary Use
O-{5-(2,4-Dichlorophenoxy)-6-Methyl-2-[4-(Trifluoromethyl)Phenyl]Pyrimidin-4-Yl} O,O-Diethyl Phosphothioate C₂₂H₂₀Cl₂F₃N₂O₄PS 567.35 2,4-Dichlorophenoxy, 4-(Trifluoromethyl)Phenyl, Methyl Not available Research/Agrochemical (inferred)
Diazinon (O,O-Diethyl O-(2-Isopropyl-4-Methyl-6-Pyrimidinyl) Phosphorothioate) C₁₂H₂₁N₂O₃PS 304.35 Isopropyl, Methyl 333-41-5 Insecticide
Dimethoate (O,O-Dimethyl S-(N-Methylcarbamoylmethyl) Phosphorodithioate) C₅H₁₂NO₃PS₂ 229.26 Methyl carbamoylmethyl 60-51-5 Insecticide
Omethoate (O,O-Dimethyl S-(2-Methylamino-2-Oxoethyl) Phosphorothioate) C₅H₁₂NO₄PS 213.19 Methylamino, Oxoethyl 1113-02-6 Insecticide

Key Observations:

Substituent Complexity: The target compound exhibits greater structural complexity compared to diazinon, dimethoate, and omethoate.

Trifluoromethyl Group: The CF₃ group is a hallmark of modern agrochemicals, offering metabolic stability and resistance to hydrolysis compared to non-fluorinated analogues .

Phosphothioate vs. Phosphorodithioate: Unlike dimethoate (a phosphorodithioate), the target compound is a monothiophosphate, which may influence its acetylcholinesterase inhibition kinetics and toxicity profile .

Physicochemical Properties

  • Polar Substituents: The dichlorophenoxy group introduces polarity, which may offset the hydrophobicity of the trifluoromethyl group, balancing solubility for field applications .

Commercial and Research Status

  • Diazinon and dimethoate are widely commercialized insecticides with established safety and efficacy data. In contrast, the target compound is listed as a research chemical (95% purity, $497.01/5 mg), indicating it is likely in early development or specialized use .
  • The absence of a CAS number for the target compound further underscores its niche status compared to well-documented analogues .

Biological Activity

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate is a synthetic compound that belongs to the class of organophosphates. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and its implications in agricultural and medicinal chemistry.

  • Molecular Formula : C22H20Cl2F3N2O4PS
  • Molecular Weight : 567.34 g/mol
  • CAS Number : 2088945-77-9

Biological Activity

The biological activity of this compound primarily revolves around its interactions with cholinesterase enzymes, which are crucial for the regulation of neurotransmission.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft, and their inhibition can lead to increased levels of acetylcholine, resulting in prolonged neurotransmission.

Table 1: Inhibition Potency of Related Compounds

Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound A38.981.60
Compound B311.0150.0
O-Diethyl Phosphothioate40.035.0

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%. Notably, some derivatives exhibit stronger inhibition than established drugs like rivastigmine and galantamine .

2. Cytotoxicity Studies

In vitro studies have demonstrated mild cytotoxic effects on HepG2 liver cells when exposed to various organophosphate compounds, including those related to the target compound. The selectivity index suggests that while there is cytotoxicity, certain derivatives may be optimized for therapeutic use with reduced toxicity .

Case Studies and Research Findings

Study on Organophosphate Derivatives

A study published in Science.gov explored the biological effects of several organophosphate derivatives, including those with similar structures to this compound. The findings indicated that these compounds could effectively inhibit cholinesterases with varying degrees of potency depending on their structural modifications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to AChE and BChE active sites. These studies suggest that specific functional groups within the compound enhance binding efficiency and selectivity towards these enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate?

  • Methodology : Synthesis typically involves coupling a pyrimidine intermediate with a phosphorothioate group. For example:

Prepare the pyrimidin-4-ol core via nucleophilic substitution of 2,4-dichlorophenoxy and 4-(trifluoromethyl)phenyl groups .

Phosphorylation using diethyl chlorothiophosphate under anhydrous conditions with a base (e.g., triethylamine) in tetrahydrofuran (THF) .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%).

  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-phosphorylation.

Q. How can the structure of this compound be unambiguously characterized?

  • Methodology : Use a combination of:

  • NMR : 1^{1}H and 31^{31}P NMR to confirm substitution patterns and phosphothioate linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode, expected [M+H]+ at m/z 568.02) .
  • X-ray Crystallography : For solid-state conformation analysis, particularly to resolve steric effects from the 2,4-dichlorophenoxy group .

Q. What are the stability profiles and optimal storage conditions for this compound?

  • Methodology :

  • Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure.
  • Findings : Phosphorothioates degrade via hydrolysis; store at −20°C in amber vials under inert gas (argon) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent oxidation to phosphates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

Purity Verification : Use HPLC-MS to rule out impurities (e.g., hydrolyzed byproducts like O-desethyl derivatives) .

Assay Standardization : Compare activity across assays (e.g., acetylcholinesterase inhibition vs. insecticidal bioassays) under controlled conditions (pH 7.4, 25°C) .

Stereochemical Analysis : Use chiral chromatography to assess enantiomeric ratios, as S-isomers often show higher activity .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with acetylcholinesterase (AChE) crystal structures (PDB: 1OCE) to predict binding modes .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the trifluoromethyl-phenyl moiety in the active site .
  • QSAR : Develop models using descriptors like logP and Hammett constants to correlate substituents (e.g., dichlorophenoxy) with insecticidal LC50_{50} .

Q. How can environmental degradation pathways be tracked for this compound?

  • Methodology :

  • Soil Metabolite Analysis : Use LC-MS/MS to detect metabolites (e.g., O-dealkylated products) in soil microcosms .
  • Hydrolysis Studies : Monitor degradation at pH 5–9; half-life ranges from 7 days (pH 9) to 30 days (pH 5) .
  • Photolysis : Exclude UV light during storage, as 2,4-dichlorophenoxy groups are prone to photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 2
Reactant of Route 2
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate

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